molecular formula C15H12N4O3S B2677101 8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896334-30-8

8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2677101
CAS No.: 896334-30-8
M. Wt: 328.35
InChI Key: OGXDIRKRZMSGEU-UHFFFAOYSA-N
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Description

8-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a 3-nitrophenylmethylsulfanyl moiety at position 2. The rigid, planar structure of the pyrido-triazinone scaffold prevents tautomerization, enhancing stability for pharmaceutical applications .

Properties

IUPAC Name

8-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-10-5-6-18-13(7-10)16-14(17-15(18)20)23-9-11-3-2-4-12(8-11)19(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXDIRKRZMSGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a][1,3,5]triazin-4-one core.

    Introduction of the Methyl Group: The methyl group is introduced at the 8-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the (3-nitrophenyl)methylsulfanyl Group: This step involves the nucleophilic substitution reaction where the (3-nitrophenyl)methylsulfanyl group is attached to the 2-position of the core structure. Common reagents for this step include thiols and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the (3-nitrophenyl)methylsulfanyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thiols, alkylating agents, and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Impact :

  • Trifluoromethyl groups improve metabolic stability but reduce solubility compared to nitro derivatives .

Physicochemical Properties

Compound Melting Point (°C) NMR Shifts (¹H, δ ppm) Solubility Profile
8-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido-triazin-4-one Not reported Expected aromatic H: ~7.5–8.5 (nitro group) Low (polar aprotic solvents)
2-Amino-6-methyl-4H-pyrido-triazin-4-one (4e1) >260 2.29 (s, CH₃), 8.50 (d, aromatic H) Moderate in DMSO
2-Diethylamino-7-(2’-thiophenyl)-4H-pyrido-triazin-4-one (8g) 146 7.15–8.71 (aromatic H), 1.13 (m, CH₂CH₃) High in dioxane

Key Observations :

  • Nitro-substituted derivatives are expected to exhibit lower melting points than amino-substituted analogs (e.g., >260°C for 4e1 ) due to reduced crystallinity.
  • Solubility : Nitro groups may limit aqueous solubility but improve affinity for hydrophobic binding pockets in proteins.

SAR Insights :

  • Nitro groups may improve enzyme inhibition (e.g., kinases) due to strong dipole interactions.
  • Sulfanyl vs. Amino Substituents: Sulfanyl groups enhance metabolic stability compared to amino derivatives .

Q & A

Q. What are the typical synthetic routes for synthesizing 8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

The synthesis involves multi-step reactions, often starting with cyclization of pyridine and triazine precursors. For example, Suzuki-Miyaura cross-coupling can introduce aryl groups at specific positions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and arylboronic acids in solvents like 1,4-dioxane at reflux temperatures (80–120°C) . Thioether linkages (e.g., sulfanyl groups) are introduced via nucleophilic substitution or thiol-ene reactions under controlled pH and temperature to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key methods include:

  • 1H/13C NMR : To confirm hydrogen and carbon environments, especially aromatic protons and sulfur/nitrogen substituents .
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation and fragmentation pattern analysis .
  • IR Spectroscopy : To identify functional groups like C=O (stretching ~1700 cm⁻¹) and S-C bonds (~600–700 cm⁻¹) .

Q. What solvent systems are optimal for purification via recrystallization?

Acetonitrile and DMF are commonly used due to their polarity and ability to dissolve intermediates while precipitating pure products. Recrystallization conditions (e.g., cooling rates, solvent ratios) must be optimized to avoid co-precipitation of byproducts .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies involve:

  • Thermogravimetric Analysis (TGA) : To monitor decomposition temperatures.
  • HPLC-PDA : To track degradation products over time in buffers (pH 3–9) at 25–60°C .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be improved for the sulfanyl group introduction step?

Optimize:

  • Catalyst Loading : Reduce palladium catalyst to ≤0.05 mmol to minimize side reactions while maintaining efficiency .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and enhance nucleophilicity of thiols .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to control exothermic reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Replication : Validate activity using orthogonal assays (e.g., fluorescence-based ATP detection alongside MTT).
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Receptor Binding Studies : SPR (Surface Plasmon Resonance) to confirm target engagement specificity .

Q. Which computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : To assess membrane permeability (e.g., LogP via COSMO-RS).
  • ADMET Prediction : Tools like SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .

Q. How can regioselectivity challenges in triazine ring functionalization be addressed?

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophilic attacks to desired positions.
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side pathways through rapid, controlled heating .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Confirm target dependency by deleting putative protein targets in cell lines.
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • In Vivo Pharmacokinetics : Radiolabeled compound tracking in animal models to correlate exposure with efficacy .

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